molecular formula C12H22O3 B12659128 Ethyl 2,2-bis(isopropyl)acetoacetate CAS No. 85153-64-6

Ethyl 2,2-bis(isopropyl)acetoacetate

Cat. No.: B12659128
CAS No.: 85153-64-6
M. Wt: 214.30 g/mol
InChI Key: WEBTZZNWWGBCRG-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(isopropyl)acetoacetate is an organic compound with the molecular formula C12H22O3. It is a derivative of acetoacetic acid and is characterized by the presence of two isopropyl groups attached to the central carbon atom. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-bis(isopropyl)acetoacetate can be synthesized through the esterification of acetoacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-bis(isopropyl)acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,2-bis(isopropyl)acetoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-bis(isopropyl)acetoacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the isopropyl groups enhances its reactivity and stability, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,2-bis(isopropyl)acetoacetate is unique due to the presence of two isopropyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

85153-64-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 2-acetyl-3-methyl-2-propan-2-ylbutanoate

InChI

InChI=1S/C12H22O3/c1-7-15-11(14)12(8(2)3,9(4)5)10(6)13/h8-9H,7H2,1-6H3

InChI Key

WEBTZZNWWGBCRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)(C(C)C)C(=O)C

Origin of Product

United States

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